molecular formula C22H23ClN2O4S B11219605 ethyl 3-(3-chlorophenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 3-(3-chlorophenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11219605
M. Wt: 446.9 g/mol
InChI Key: KRWFOYLZMVHPDW-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorophenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound that belongs to the class of benzoxadiazocines This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-chlorophenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, including the formation of the benzoxadiazocine ring system and the introduction of the various substituents. Common synthetic routes may involve the use of starting materials such as chlorophenyl derivatives, ethoxy compounds, and thioxo reagents. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chlorophenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoxadiazocine derivatives.

Scientific Research Applications

Ethyl 3-(3-chlorophenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3-chlorophenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(3-chlorophenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other benzoxadiazocine derivatives, such as:

  • Ethyl 3-(3-bromophenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
  • Ethyl 3-(3-fluorophenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

These similar compounds share structural similarities but may exhibit different chemical and biological properties due to variations in the substituents

Properties

Molecular Formula

C22H23ClN2O4S

Molecular Weight

446.9 g/mol

IUPAC Name

ethyl 10-(3-chlorophenyl)-6-ethoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C22H23ClN2O4S/c1-4-27-16-11-7-10-15-18-17(20(26)28-5-2)22(3,29-19(15)16)25(21(30)24-18)14-9-6-8-13(23)12-14/h6-12,17-18H,4-5H2,1-3H3,(H,24,30)

InChI Key

KRWFOYLZMVHPDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3(C(C2NC(=S)N3C4=CC(=CC=C4)Cl)C(=O)OCC)C

Origin of Product

United States

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